Ames Test Mutagenicity: Fusarin Z is 500-Fold More Potent than Fusarin C in Salmonella typhimurium TA100
In the Salmonella typhimurium strain TA100 Ames test, fusarin Z (FZ) exhibited approximately 500 times greater mutagenic potency than the parent compound fusarin C (FC) following microsomal activation [1]. The co-metabolite fusarin X (FX) showed a 60-fold increase over FC in the same assay system [1]. This represents an ~8.3-fold potency advantage of FZ over FX. The metabolites were generated by incubating FC with liver microsomes from phenobarbital-induced BDIX rats, isolated by reverse-phase HPLC, and assayed without further microsomal supplementation [1].
| Evidence Dimension | Mutagenic potency (Ames test, Salmonella typhimurium TA100) |
|---|---|
| Target Compound Data | Fusarin Z: ~500-fold more mutagenic than fusarin C |
| Comparator Or Baseline | Fusarin C (parent compound): baseline = 1×. Fusarin X (co-metabolite): ~60-fold more mutagenic than fusarin C |
| Quantified Difference | FZ:FC = 500:1 (500-fold). FZ:FX = 500:60 ≈ 8.3-fold |
| Conditions | Rat liver microsomal activation system (phenobarbital-induced BDIX rats); Ames test with S. typhimurium TA100; preincubation protocol; metabolites isolated by reverse-phase HPLC (retention times 15.6 and 17.4 min). |
Why This Matters
This 500-fold mutagenicity differential is the single most critical parameter for researchers selecting the appropriate fusarin species for genotoxicity mechanism studies; substituting fusarin C for fusarin Z would underestimate mutagenic hazard by two orders of magnitude.
- [1] Zhu B, Jeffrey AM. Fusarin C: isolation and identification of two microsomal metabolites. Chem Res Toxicol. 1993 Jan-Feb;6(1):97-101. doi: 10.1021/tx00031a015. PMID: 8448357. View Source
